molecular formula C18H21NO3 B2422848 N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine CAS No. 1566571-78-5; 33464-71-0

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine

Cat. No.: B2422848
CAS No.: 1566571-78-5; 33464-71-0
M. Wt: 299.37
InChI Key: QPVMUPLRZMIWJW-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine involves several steps. The primary synthetic route includes the formation of the imine bond between the N-(2-methoxybenzyl) group and 25H. The reaction conditions typically involve the use of an acid catalyst to facilitate the imine formation

Chemical Reactions Analysis

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine is primarily used in scientific research for the following purposes:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine involves its interaction with the serotonin 2A receptor. This compound acts as a highly potent full agonist for this receptor, leading to alterations in perception, mood, and thought . The molecular targets and pathways involved include the activation of the serotonin 2A receptor, which is responsible for its hallucinogenic effects.

Comparison with Similar Compounds

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine is similar to other NBOMe compounds, such as:

    25I-NBOMe: This compound has an iodine atom in place of the hydrogen atom in this compound.

    25B-NBOMe: This compound has a bromine atom instead of the hydrogen atom.

    25C-NBOMe: This compound has a chlorine atom in place of the hydrogen atom.

The uniqueness of this compound lies in its specific structure, which includes the imine bond linking the N-(2-methoxybenzyl) group to 25H . This structural difference can lead to variations in its pharmacological effects and receptor interactions compared to other NBOMe compounds .

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVMUPLRZMIWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043126
Record name N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-78-5
Record name N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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